Superior CCK1 Receptor Binding Affinity Relative to Lorglumide
Lintitript exhibits a Ki of 0.2 nM at rat pancreatic CCK1 binding sites, representing a approximately 645-fold higher affinity than lorglumide (Ki = 129 nM) and a modest improvement over devazepide (Ki = 0.3 nM) [1][2][3]. All three compounds are non-peptide, competitive CCK1 antagonists, yet lintitript achieves the lowest absolute Ki value in this comparator set when measured in pancreatic membrane preparations.
| Evidence Dimension | CCK1 receptor equilibrium dissociation constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 nM (rat pancreatic membranes, [¹²⁵I]CCK binding) |
| Comparator Or Baseline | Lorglumide: Ki = 129 nM (rat pancreas, [¹²⁵I]BH-CCK-8). Devazepide: Ki = 0.3 nM (human CCK1, COS-7 cells) |
| Quantified Difference | ~645-fold higher affinity vs lorglumide; ~1.5-fold higher affinity vs devazepide |
| Conditions | Competitive radioligand displacement assays using pancreatic membrane preparations; SR 27897 selectivity ratios: CCK-B/CCK-A IC₅₀ ratio ~800, gastrin/CCK-A IC₅₀ ratio ~5,000 [1] |
Why This Matters
For receptor occupancy studies or experiments where maximal target engagement at minimal compound concentration is critical, lintitript provides the highest potency margin among non-peptide CCK1 antagonists, reducing the risk of off-target effects at higher dosing.
- [1] Gully D, Fréhel D, Marcy C, Spinazzé A, Lespy L, Neliat G, Maffrand JP, Le Fur G. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors. Eur J Pharmacol. 1993 Feb 23;232(1):13-9. PMID: 7681406. View Source
- [2] Cayman Chemical. Devazepide product description: CCK1 receptor antagonist (Ki = 0.3 nM); selective for CCK1 over CCK2 (Ki = 342 nM). View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Lorglumide: CCK1 receptor Ki = 129 nM (rat pancreas, [¹²⁵I]BH-CCK-8). View Source
